Evidence 1: Quantified Core Ring-Strain as a Differentiator from Unstrained Amines
The fundamental differentiator is the high ring-strain energy of its bicyclo[2.2.0]hexane core, quantified at 50.7 kcal/mol, which is more than double that of a single cyclobutane ring [1]. This metric provides a quantitative basis for its unique reactivity profile compared to unstrained or less-strained amine scaffolds like cyclohexylamine (strain ~0 kcal/mol) or cyclopentylamine (~6 kcal/mol) [2].
| Evidence Dimension | Ring-strain energy |
|---|---|
| Target Compound Data | 50.7 kcal/mol |
| Comparator Or Baseline | Cyclohexylamine (~0 kcal/mol) and cyclopentylamine (~6 kcal/mol) [2] |
| Quantified Difference | >50 kcal/mol higher than cyclohexylamine; >44 kcal/mol higher than cyclopentylamine |
| Conditions | Computational and experimental determination via DSC and other methods; Bicyclo[2.2.0]hexane scaffold [1] [2] |
Why This Matters
This quantifies a fundamental physicochemical difference that drives unique reactivity and conformational constraints, preventing direct substitution with common, unstrained amines in synthesis or biological assays.
- [1] Baughman, S. A. (1983). PART I: THE SYNTHESIS AND KINETICS OF 1,4-SUBSTITUTED BICYCLO(2.2.0)HEXANES. PART II: THERMAL DECOMPOSITION AND ISOMERIZATION OF BRIDGEHEAD AZOALKANES (Doctoral dissertation, Rice University). View Source
- [2] Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Referencing known strain energies for cycloalkanes). View Source
